5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to debrominated or reduced carboxamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potential therapeutic agent for diseases where inhibition of specific enzymes or receptors is beneficial.
Industry: Used in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. Generally, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H12BrN5O3S2 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-bromo-2-methylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12BrN5O3S2/c1-5(2)9-16-17-10(21-9)15-8(18)7-6(12)4-13-11(14-7)22(3,19)20/h4-5H,1-3H3,(H,15,17,18) |
InChI Key |
ZDLCUQGKROPZGC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)S(=O)(=O)C |
Origin of Product |
United States |
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